molecular formula C9H12N2O3 B2894101 N-ethyl-5-methoxy-2-nitroaniline CAS No. 314755-31-2

N-ethyl-5-methoxy-2-nitroaniline

Cat. No. B2894101
M. Wt: 196.206
InChI Key: YKGNYGWCOUUMAI-UHFFFAOYSA-N
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Description

“N-ethyl-5-methoxy-2-nitroaniline” is a chemical compound with the CAS Number: 314755-31-2 . It has a molecular weight of 196.21 and its IUPAC name is N-ethyl-5-methoxy-2-nitroaniline . The compound is stored in refrigerated conditions .


Synthesis Analysis

The synthesis of “N-ethyl-5-methoxy-2-nitroaniline” can be achieved through different methods, including the nitration of N-ethyl-5-methylaniline, which involves the reaction of N-ethyl-5-methylaniline with nitric and sulfuric acid. The resulting product is purified through recrystallization.


Molecular Structure Analysis

The InChI code for “N-ethyl-5-methoxy-2-nitroaniline” is 1S/C9H12N2O3/c1-3-10-8-6-7 (14-2)4-5-9 (8)11 (12)13/h4-6,10H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

“N-ethyl-5-methoxy-2-nitroaniline” can participate in various chemical reactions. For instance, 2-Methoxy-5-nitroaniline, a related compound, was used in the synthesis of 5-(9-acridinylamino)-p-anisidines via reaction with 9-anilinoacridines .


Physical And Chemical Properties Analysis

“N-ethyl-5-methoxy-2-nitroaniline” has a molecular weight of 196.21 . It is stored in refrigerated conditions .

Scientific Research Applications

1. Photochemical Reactions

N-ethyl-5-methoxy-2-nitroaniline is involved in photochemical reactions. For instance, in the study of the regioselectivity of the nucleophilic aromatic photosubstitution of 4-nitroanisole, it was found that this compound undergoes regioselective methoxy and nitro group photosubstitutions, indicating a potential application in photochemical synthesis processes (Cantos, Marquet, & Moreno-Mañas, 1989).

2. Spectrophotometric Determination

N-ethyl-5-methoxy-2-nitroaniline has been tested as a spectrophotometric reagent for the determination of certain pharmaceutical compounds. It is used in the absorbance measurements of reaction products, indicating its utility in pharmaceutical analysis (Teixeira et al., 2011).

3. Polymer Research

This compound has been studied in the context of polymer research, particularly in the design of drug delivery systems. It has been used as an analog in studying the degradation of polymer side-chains by lysosomal enzymes, demonstrating its relevance in the field of biomedical materials (Duncan et al., 1983).

4. Solid-Liquid Equilibria Studies

It is used in studies related to solid-liquid equilibria and molecular structure. For instance, research involving N-ethyl-5-methoxy-2-nitroaniline explored its behavior in binary organic mixtures, which is crucial for understanding the stability and interactions of various compounds (Chelouche et al., 2018).

5. Chemical Synthesis

In chemical synthesis, this compound is used in the creation of complex chemical structures. An example is its utilization in the synthesis of Pyrrolo[4,3,2-de]quinolines, demonstrating its role in the creation of novel organic compounds (Roberts, Joule, Bros, & Álvarez, 1997).

Safety And Hazards

The safety information for “N-ethyl-5-methoxy-2-nitroaniline” indicates that it should be stored in refrigerated conditions . The compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

N-ethyl-5-methoxy-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-10-8-6-7(14-2)4-5-9(8)11(12)13/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGNYGWCOUUMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-5-methoxy-2-nitroaniline

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